molecular formula C8H7BrN2O3 B1623338 N-(2-bromo-6-nitrophenyl)acetamide CAS No. 245115-83-7

N-(2-bromo-6-nitrophenyl)acetamide

Cat. No. B1623338
Key on ui cas rn: 245115-83-7
M. Wt: 259.06 g/mol
InChI Key: MBAPRVODHSSHJA-UHFFFAOYSA-N
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Patent
US06441017B1

Procedure details

2-Bromoaniline (15 g, 87.2 mmol) was dissolved in acetic anhydride (76 mL, 0.610 mol) and cooled to 6° C. HNO3 (11 mL, 0.174 mol) was added dropwise and reaction mixture was stirred for 18 hours at 6° C. The reaction mixture was poured into H2O and extracted with CH2Cl2 (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo. The residue was crystallized from EtOAc—hexane, to yield the above-titled compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]([O:12]C(=O)C)(=O)[CH3:10].[N+:16]([O-])([OH:18])=[O:17]>O>[C:9]([NH:4][C:3]1[C:5]([N+:16]([O-:18])=[O:17])=[CH:6][CH:7]=[CH:8][C:2]=1[Br:1])(=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
76 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 hours at 6° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from EtOAc—hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC=C1[N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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